molecular formula C28H31N7O3 B12455999 N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

Cat. No.: B12455999
M. Wt: 513.6 g/mol
InChI Key: BGRDACXNGHEAOP-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound that features a triazine ring substituted with ethoxyphenyl and methylphenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring and the substituted phenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide can be compared with other triazine-based compounds:

Properties

Molecular Formula

C28H31N7O3

Molecular Weight

513.6 g/mol

IUPAC Name

2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H31N7O3/c1-4-37-23-13-9-20(10-14-23)31-27-33-26(29-18-25(36)30-22-8-6-7-19(3)17-22)34-28(35-27)32-21-11-15-24(16-12-21)38-5-2/h6-17H,4-5,18H2,1-3H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

BGRDACXNGHEAOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3)C)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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